molecular formula C14H14FNO4 B11470236 6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one

6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B11470236
M. Wt: 279.26 g/mol
InChI Key: GDZPMGDTWMBBLS-UHFFFAOYSA-N
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Description

6-Fluoro-2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzopyran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluoro-2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and are typically determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(piperidine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one
  • 6-Fluoro-2-(pyrrolidine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one

Uniqueness

6-Fluoro-2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C14H14FNO4

Molecular Weight

279.26 g/mol

IUPAC Name

6-fluoro-2-(morpholine-4-carbonyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H14FNO4/c15-9-1-2-12-10(7-9)11(17)8-13(20-12)14(18)16-3-5-19-6-4-16/h1-2,7,13H,3-6,8H2

InChI Key

GDZPMGDTWMBBLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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